1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine)
1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine)
Brand Name:
Vulcanchem
CAS No.:
137593-41-0
VCID:
VC0152495
InChI:
InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O
Molecular Formula:
C50H71NO8
Molecular Weight:
814.1 g/mol
1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine)
CAS No.: 137593-41-0
Main Products
VCID: VC0152495
Molecular Formula: C50H71NO8
Molecular Weight: 814.1 g/mol
CAS No. | 137593-41-0 |
---|---|
Product Name | 1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) |
Molecular Formula | C50H71NO8 |
Molecular Weight | 814.1 g/mol |
IUPAC Name | (E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |
Standard InChI | InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |
Standard InChIKey | MJGFYEMZFWUTOG-FZEZEXDMSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES | CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonyms | 1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |
PubChem Compound | 6444173 |
Last Modified | Nov 11 2021 |
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